Fenbuconazol

Catalog No.
S580134
CAS No.
114369-43-6
M.F
C19H17ClN4
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenbuconazol

CAS Number

114369-43-6

Product Name

Fenbuconazol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2

InChI Key

RQDJADAKIFFEKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N

solubility

5.94e-07 M

Synonyms

Fenethanil; Indar; Indar 5; RH 7592; 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile; α-[2-(4-Chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile;

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N

The exact mass of the compound Fenbuconazol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.94e-07 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of triazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fenbuconazole is a highly lipophilic, chiral triazole fungicide and sterol demethylation inhibitor (DMI) characterized by its distinct phenyl and butanenitrile side chains. In commercial and industrial procurement, it is primarily sourced as a high-performance active ingredient for agricultural formulations, particularly where baseline triazoles have lost efficacy. Exhibiting extremely low aqueous solubility and a very low vapor pressure (3.4 × 10⁻⁴ mPa at 20 °C), fenbuconazole offers superior physical stability and wash-off resistance compared to many first-generation DMIs [1]. Its unique stereoisomeric profile and specific binding affinity within the fungal CYP51 target site make it a critical rotational asset for managing resistant pathogen populations, driving its selection over more ubiquitous alternatives like myclobutanil or propiconazole[2].

Procurement strategies that treat all DMI fungicides as interchangeable commodities often fail when confronting field-level resistance and formulation stability requirements. Substituting fenbuconazole with closer structural analogs like myclobutanil or propiconazole ignores critical differences in target-site binding kinetics; pathogen strains exhibiting high resistance factors to myclobutanil frequently remain susceptible to fenbuconazole due to its unique steric interactions within the mutated CYP51 binding pocket[1]. Furthermore, from a physicochemical and processability standpoint, fenbuconazole's significantly lower volatility and distinct enantiomeric degradation pathways mean that generic substitutes will behave differently in environmental dissipation models, residue testing (LC-MS/MS matrix effects), and vapor drift profiles [2]. Consequently, substituting fenbuconazole compromises both application efficacy and regulatory compliance in advanced crop protection programs.

Superior Baseline Efficacy Against DMI-Resistant Venturia inaequalis

In extensive orchard surveys evaluating the sensitivity of Venturia inaequalis (apple scab) isolates to various DMI fungicides, fenbuconazole demonstrated significantly higher potency than the widely used benchmark, myclobutanil. The mean effective concentration for 50% inhibition (EC50) for fenbuconazole was measured at 0.786 µg/ml, representing a nearly 3-fold greater efficacy compared to myclobutanil, which required an EC50 of 2.136 µg/ml in the same resistant populations [1].

Evidence DimensionMean EC50 for mycelial growth inhibition
Target Compound DataFenbuconazole: 0.786 µg/ml
Comparator Or BaselineMyclobutanil: 2.136 µg/ml
Quantified DifferenceFenbuconazole is ~2.7x more potent (lower EC50) against resistant isolates.
ConditionsIn vitro mycelial growth assay on 644 single-spore V. inaequalis cultures.

Buyers formulating treatments for DMI-resistant fungal strains must select fenbuconazole over myclobutanil to ensure field efficacy and prevent crop loss.

Retained Activity in Reduced-Sensitivity Monilinia fructicola

When tested against Monilinia fructicola isolates exhibiting reduced sensitivity to standard DMI fungicides, fenbuconazole maintained robust inhibitory activity where other triazoles failed. While baseline isolates showed similar sensitivity to fenbuconazole, tebuconazole, and propiconazole (EC50 0.018–0.023 µg/ml), reduced-sensitivity isolates (GADL strains) were significantly less sensitive to propiconazole, whereas fenbuconazole remained highly effective in both in vitro assays and in vivo protective applications [1].

Evidence DimensionEfficacy retention against reduced-sensitivity isolates
Target Compound DataFenbuconazole: Maintained high efficacy (significantly lower EC50 shift)
Comparator Or BaselinePropiconazole: Significant loss of efficacy (high EC50 shift)
Quantified DifferenceFenbuconazole significantly outperforms propiconazole against GADL mutant strains.
ConditionsIn vitro EC50 determination and in vivo protective/curative applications on inoculated fruit.

Procurement for brown rot management programs must prioritize fenbuconazole over propiconazole to overcome established field resistance.

Lack of Cross-Resistance Correlation with Propiconazole

A critical factor in selecting active ingredients for rotational spray programs is the absence of cross-resistance. In populations of Monilinia oxycocci (cranberry cottonball pathogen), researchers found absolutely no statistical correlation between the ED50 sensitivities to fenbuconazole and propiconazole [1]. This demonstrates that the binding mechanisms or resistance pathways differ sufficiently between the two compounds.

Evidence DimensionCross-resistance correlation (ED50 values)
Target Compound DataFenbuconazole: Independent sensitivity profile
Comparator Or BaselinePropiconazole: Independent sensitivity profile
Quantified DifferenceZero correlation between the two compounds' ED50 values in field populations.
ConditionsIn vitro ED50 distribution analysis of populations from sites with varied fungicide exposure histories.

This justifies the procurement of fenbuconazole as a mathematically proven rotational partner for propiconazole, rather than a redundant substitute.

Analytical Processability: Minimal Matrix Effects in LC-MS/MS

For laboratories establishing maximum residue limits (MRLs) and conducting environmental fate studies, fenbuconazole exhibits highly predictable analytical behavior. During chiral HPLC-MS/MS analysis of plant matrices (e.g., strawberries), the slope ratios of matrix-matched to solvent-based calibration curves for (+)-fenbuconazole and (-)-fenbuconazole were 0.891 and 0.890, respectively [1]. This indicates a very low matrix suppression effect, allowing for robust, reproducible quantification of its enantiomers.

Evidence DimensionLC-MS/MS Matrix Effect (Slope Ratio)
Target Compound DataFenbuconazole: 0.891 / 0.890 (minimal suppression)
Comparator Or BaselineStandard analytical baseline (1.0 = zero matrix effect)
Quantified DifferenceLess than 11% signal suppression in complex plant matrices.
ConditionsChiral HPLC-MS/MS using a cellulose tris(3,5-dimethylphenylcarbamate) column with acetonitrile–0.1% formic acid.

Ensures that analytical and QA/QC laboratories can achieve high-throughput, reproducible residue quantification without requiring complex sample cleanup.

Formulation of Resistance-Breaking Agrochemicals

Because fenbuconazole maintains an EC50 of 0.786 µg/ml against Venturia inaequalis strains where myclobutanil fails (EC50 > 2.1 µg/ml), it is the exact compound of choice for agrochemical manufacturers developing next-generation rotational sprays for orchards with established DMI resistance [1].

Targeted Brown Rot Management Programs

In regions where Monilinia fructicola has developed reduced sensitivity to propiconazole, fenbuconazole is prioritized for procurement due to its proven ability to retain high in vitro and in vivo efficacy against these specific mutant strains[2].

Chiral Analytical Standards for Residue Monitoring

Due to its minimal matrix suppression (slope ratios ~0.89) in complex biological extracts, fenbuconazole is an ideal analytical standard for laboratories developing enantioselective LC-MS/MS methods to track chiral pesticide degradation and ensure compliance with strict export MRLs [3].

XLogP3

3.2

LogP

3.23 (LogP)

Melting Point

125.0 °C

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

3.75e-08 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

119611-00-6
114369-43-6

Wikipedia

Fenbuconazole

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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